1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
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Overview
Description
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, an indole moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the tosyl group: The indole can be tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of the ethanone linkage: The tosylated indole can be reacted with a pyrrolidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrrolidine rings.
Reduction: Reduced forms of the ethanone linkage.
Substitution: Compounds with various functional groups replacing the tosyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-(pyrrolidin-1-yl)-2-(3-methyl-1H-indol-1-yl)ethanone: Contains a methyl group instead of a tosyl group, leading to different chemical properties.
1-(pyrrolidin-1-yl)-2-(3-nitro-1H-indol-1-yl)ethanone:
Uniqueness
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is unique due to the presence of the tosyl group, which can influence its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-8-10-17(11-9-16)27(25,26)20-14-23(19-7-3-2-6-18(19)20)15-21(24)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMLOLMKMTNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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